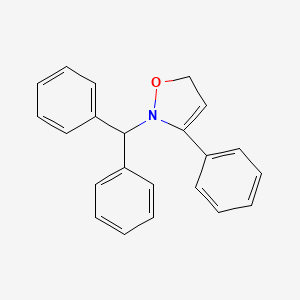

2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole

Description

Properties

CAS No. |

754991-55-4 |

|---|---|

Molecular Formula |

C22H19NO |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-benzhydryl-3-phenyl-5H-1,2-oxazole |

InChI |

InChI=1S/C22H19NO/c1-4-10-18(11-5-1)21-16-17-24-23(21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22H,17H2 |

InChI Key |

RVSBWUHSWPNTMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(N(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohols with Benzophenone Derivatives

A common approach to synthesize 2,5-dihydro-1,2-oxazoles involves the cyclization of amino alcohols with ketones or aldehydes. For this compound, the diphenylmethyl group can be introduced via benzophenone or diphenylmethyl derivatives reacting with an appropriate amino alcohol bearing a phenyl substituent.

- The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the oxazoline ring.

- Typical solvents include dichloromethane or isopropyl acetate, with reaction temperatures ranging from 0 °C to 40 °C.

- Yields vary depending on conditions; for example, using isopropyl acetate at 0 °C results in lower yields (~31%) due to poorer conversion, while room temperature or slightly elevated temperatures improve yields up to 40% or more.

Oxidative Aromatization and Flow Chemistry Enhancements

- Oxazolines can be oxidized to oxazoles using oxidants such as activated manganese dioxide (MnO2) in flow reactors, which improve heat transfer and mixing, enhancing safety and yield.

- Flow conditions typically yield 10% higher product amounts compared to batch reactions.

- For 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole, such oxidative aromatization can be adapted to optimize purity and yield, although direct data on this exact compound is limited.

Conventional Synthetic Routes for Oxazole Derivatives Applicable to Oxazolines

Several classical methods for oxazole synthesis provide insight into potential routes for preparing substituted oxazolines:

| Method | Description | Applicability to Target Compound | Yield Range |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of acylamino ketones under acidic conditions to form 2,5-disubstituted oxazoles | Can be adapted for oxazoline ring formation with appropriate substrates | 50-60% (with polyphosphoric acid) |

| Van Leusen Synthesis | Reaction of tosylmethyl isocyanide with aldehydes or ketones to form oxazoles | May be modified for oxazoline synthesis | Moderate to good |

| Cycloisomerization | Transition metal-catalyzed cyclization of amino alcohols or related precursors | Useful for constructing oxazoline rings | Variable |

These methods emphasize the importance of substrate selection and reaction conditions to achieve the desired substitution pattern and ring saturation.

Industrial and Patent-Reported Processes

- A patented process for trisubstituted oxazoles involves reacting thiourea with diketone esters under basic or near-neutral pH in dipolar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (130–160 °C).

- The reaction is typically a single-stage process, scalable for industrial production, and yields are generally good.

- Purification involves standard techniques such as precipitation, filtration, and silica gel chromatography.

- While this process targets oxazoles, the principles can be adapted for oxazoline synthesis by modifying reactants and conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino alcohol + benzophenone | Amino alcohol, benzophenone derivatives | 0–40 | Dichloromethane, isopropyl acetate | 31–40 | Lower yield at 0 °C; better conversion at higher temperatures; sensitive to solvent |

| Oxidative aromatization (flow) | MnO2, DBU | 40 | Dichloromethane, trifluorotoluene | 20–40 | Flow reactor improves yield by ~10%; better heat transfer and safety |

| Robinson-Gabriel synthesis | Acylamino ketones, mineral acid or polyphosphoric acid | Reflux | Various acids | 50–60 | Classical method for 2,5-disubstituted oxazoles; moderate yields with strong acids |

| Microwave-assisted synthesis | Nanocatalysts (SBA-15), DMF | Room temp to reflux | Solvent-free or DMF | Variable | Green chemistry approach; faster reactions; potential for high yields |

| Thiourea + diketone ester (patent) | Thiourea, diketone ester, DMF | 130–160 | DMF | Good | Industrially scalable; single-step; adaptable for trisubstituted oxazoles |

Research Findings and Observations

- The choice of solvent and temperature critically affects the yield and purity of 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole.

- Flow chemistry techniques offer improved safety and efficiency over batch processes, particularly for oxidation steps.

- Green chemistry methods, including microwave irradiation and nanocatalysis, provide environmentally friendly alternatives with potential for higher yields and shorter reaction times.

- Industrial processes favor single-step, scalable reactions under mild pH conditions, often employing dipolar aprotic solvents and elevated temperatures for optimal conversion.

- Purification typically involves standard organic chemistry techniques such as extraction, filtration, and chromatography to isolate the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The specific compound's structure allows it to interact effectively with bacterial enzymes, leading to cell death .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

This table summarizes the antibacterial activity of selected compounds compared to a standard antibiotic .

Antihypertensive Potential

Studies have also evaluated the antihypertensive effects of oxazole derivatives. In one study, compounds were tested on spontaneously hypertensive rats using the tail-cuff method to measure blood pressure changes. The results indicated that certain modifications to the oxazole structure enhance vasorelaxation effects, suggesting potential use in managing hypertension .

| Compound | EC50 (μM) | E max (%) |

|---|---|---|

| 67a | 369.37 ± 10.2 | 91.2 ± 1.18 |

| 67b | 210.33 ± 11.3 | 75.14 ± 33.5 |

This data reflects the efficacy of different compounds in inducing vasorelaxation .

Antitubercular Activity

Another significant application is in the treatment of tuberculosis. Compounds derived from oxazole structures have been evaluated against Mycobacterium tuberculosis. The results demonstrated varying degrees of inhibition, with some compounds showing over 98% inhibition compared to standard treatments .

| Compound | Inhibition % |

|---|---|

| 71a | 9 |

| Rifampicin | >98 |

The above table highlights the antitubercular activity of selected compounds .

Synthetic Applications

The synthesis of oxazole derivatives is an area of active research due to their versatility in forming complex structures that can be tailored for specific applications. The synthetic routes often involve cyclization reactions that allow for the introduction of various substituents, enhancing their biological activity.

Mechanism of Action

The mechanism of action of 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole and similar compounds:

Key Observations :

Pharmacological Activity

- Antiplasmodial Activity : 2,5-Diphenyloxazole analogs () show moderate antiplasmodial efficacy but require structural optimization for enhanced potency. The diphenylmethyl group in the target compound may improve target binding affinity compared to simpler phenyl substituents .

- Neuropharmacological Effects: The furan- and phenol-substituted derivative in exhibits MAO inhibition, a mechanism absent in the target compound. This highlights how heterocyclic substituents (e.g., furan) can redirect biological activity toward neurological targets .

- Antimicrobial Potential: ISO-01’s pyrrole and trimethoxy groups () suggest synergistic interactions with microbial enzymes, whereas the target compound’s diaryl groups may prioritize eukaryotic target selectivity .

Spectral and Physicochemical Properties

The table below compares spectral data from analogs () with inferred properties of the target compound:

Notes:

- The target compound’s diphenylmethyl group would likely produce upfield shifts in ¹H NMR due to electron-donating effects, distinct from ISO-01’s electron-withdrawing trimethoxy groups .

- Adamantyl-substituted derivatives () show unique stability in thermal and acidic conditions, suggesting that bulky substituents enhance robustness compared to diaryl groups .

Biological Activity

2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Molecular Formula : C35H34N2O2

Molecular Weight : 514.7 g/mol

CAS Number : 2757082-81-6

Antitumor Activity

Recent studies have indicated that compounds with oxazole scaffolds exhibit promising antitumor effects. For instance, derivatives of oxazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in tumor growth.

- Case Study : A study involving a series of oxazole derivatives reported that some compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole have also been investigated. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In vitro assays demonstrated that certain oxazole derivatives significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. The oxazole ring system is known to enhance the bioactivity of compounds against microbial pathogens.

- Study Results : A recent investigation found that oxazole derivatives exhibited broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole. Modifications in the phenyl groups and variations in the oxazole ring can significantly influence its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cells |

| Alteration of phenyl substituents | Enhances antimicrobial activity |

| Changes in stereochemistry | Affects anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.